molecular formula C19H20O5 B3405881 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 163074-67-7

1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B3405881
CAS RN: 163074-67-7
M. Wt: 328.4 g/mol
InChI Key: XJYIPYGBDWACTE-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. It is commonly known as Curcumin III and is derived from the turmeric plant. This compound has gained a lot of attention in recent years due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is not fully understood. However, it is believed to exert its therapeutic effects through various pathways. It has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer growth. It has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce oxidative stress, which is involved in the development of various diseases such as cancer, diabetes, and cardiovascular disease. It has also been found to reduce inflammation, which is involved in the development of various chronic diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one in lab experiments is its low toxicity. It has been found to be relatively safe even at high doses. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are many future directions for the study of 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. One direction is to further investigate its potential as an anticancer agent. Studies have shown promising results in various cancer models, and further studies are needed to determine its efficacy in humans. Another direction is to investigate its potential as a treatment for various inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to determine the optimal dosage and administration of this compound.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cells such as breast, prostate, and colon cancer cells. It has also been found to reduce inflammation in various animal models.

properties

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O5/c1-21-15-8-6-14(7-9-15)16(20)10-5-13-11-17(22-2)19(24-4)18(12-13)23-3/h5-12H,1-4H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYIPYGBDWACTE-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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